Ethyl (dichlorophosphanyl)acetate
Description
This compound’s structure combines electrophilic phosphorus (P(III)) with ester functionality, enabling diverse reactivity in organic synthesis.
Properties
CAS No. |
1001-10-1 |
|---|---|
Molecular Formula |
C4H7Cl2O2P |
Molecular Weight |
188.97 g/mol |
IUPAC Name |
ethyl 2-dichlorophosphanylacetate |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-4(7)3-9(5)6/h2-3H2,1H3 |
InChI Key |
UYSAHLVAWDJNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (dichlorophosphanyl)acetate can be synthesized through the reaction of ethyl acetate with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{PCl}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{PCl}_2 + \text{HCl} ]
Industrial Production Methods
The use of continuous stirred tank reactors (CSTR) and separation columns is common in such industrial setups .
Chemical Reactions Analysis
Types of Reactions
Ethyl (dichlorophosphanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the phosphanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Ethanol and acetic acid.
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyl esters.
Scientific Research Applications
Ethyl (dichlorophosphanyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphanyl groups into organic molecules.
Materials Science: Potential precursor for the synthesis of phosphorus-containing polymers and materials.
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
Mechanism of Action
The mechanism of action of ethyl (dichlorophosphanyl)acetate involves the reactivity of its ester and phosphanyl groups. The ester group can undergo nucleophilic acyl substitution, while the phosphanyl group can participate in various substitution and oxidation reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus center more electrophilic .
Comparison with Similar Compounds
Triethyl Phosphonoacetate (I) and Dibutyl Ethyl Phosphonoacetate (II)
Ethyl (Diphenylphosphoryl)acetate
Diethyl Ethylphosphonite (CAS 2651-85-6)
Ethylphosphonous Dichloride (CAS 1498-40-4)
- Structure : Simplistic Cl₂P–CH₂CH₃ without ester functionality .
- Key Differences: Reactivity: Highly reactive due to unhindered P–Cl bonds; used as a precursor for organophosphorus synthesis. Applications: Lacks the ester group for further derivatization, limiting its utility in peptide chemistry compared to the target compound .
Ethylphosphonyl Dichloride (CAS 1066-50-8)
Comparative Data Table
| Compound | Structure Highlights | Synthesis Method | Key Properties | Applications |
|---|---|---|---|---|
| Ethyl (dichlorophosphanyl)acetate | PCl₂, ester group | Reaction of hydroxy ester with PCl₃ | Electrophilic, moisture-sensitive | Phosphonodepsipeptide synthesis |
| Triethyl Phosphonoacetate | Acylphosphonate, ethyl esters | Arbuzov reaction with phosphite | Low electrophilicity, stable | Hydrazone intermediates |
| Ethyl (Diphenylphosphoryl)acetate | P=O, diphenyl groups | Not specified | Sterically hindered, stable | Catalysis, materials science |
| Diethyl Ethylphosphonite | P(III), ethoxy/ethyl groups | Not specified | Nucleophilic, oxidizable | Ligands, regulated synthesis |
| Ethylphosphonous Dichloride | Cl₂P–CH₂CH₃ | Not specified | Highly reactive, volatile | Organophosphorus precursors |
| Ethylphosphonyl Dichloride | Cl₂P(O)–CH₂CH₃ | Not specified | Stable, moderate reactivity | Phosphonate ester synthesis |
Research Findings and Analysis
- Reactivity : The dichlorophosphanyl group in the target compound enhances electrophilicity, enabling reactions with nucleophiles like amines or alcohols. This contrasts with phosphoryl or phosphonite analogs, which exhibit lower reactivity due to electron-withdrawing or steric effects .
- Stability : P–Cl bonds render the compound moisture-sensitive, requiring anhydrous handling. Phosphoryl derivatives (e.g., Ethylphosphonyl dichloride) are more stable but less versatile in synthetic pathways .
- Stereochemical Utility: The target compound’s synthesis route () produces optically active intermediates, a critical advantage for asymmetric synthesis compared to non-chiral analogs like Ethylphosphonous dichloride .
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